molecular formula C21H17FN2O4S2 B6530099 methyl 4-[2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamido]benzoate CAS No. 946199-65-1

methyl 4-[2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamido]benzoate

Cat. No.: B6530099
CAS No.: 946199-65-1
M. Wt: 444.5 g/mol
InChI Key: DGCMJIWSHAQPKZ-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamido]benzoate is a thiazole-based derivative featuring a 4-fluorophenyl ketone group linked via a sulfanyl bridge to the thiazole ring. The compound’s structure includes a benzoate ester (methyl group), an acetamido linker, and a 1,3-thiazole core.

Properties

IUPAC Name

methyl 4-[[2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S2/c1-28-20(27)14-4-8-16(9-5-14)23-19(26)10-17-11-29-21(24-17)30-12-18(25)13-2-6-15(22)7-3-13/h2-9,11H,10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCMJIWSHAQPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamido]benzoate, a compound with complex structural attributes, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H15FN4O2S
  • Molecular Weight : 334 g/mol
  • LogP : 0.99 (indicating moderate lipophilicity)
  • Rotatable Bonds : 4

The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antitumor Activity

Research indicates that derivatives of benzothiazoles, including this compound, exhibit significant antitumor effects. One study highlighted the compound's ability to inhibit growth in various human-derived cancer cell lines such as breast and colon cancer cells. This activity is often attributed to the compound's ability to interfere with cellular metabolism and induce apoptosis in cancer cells .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The presence of the thiazole moiety can inhibit specific enzymes involved in tumor progression.
  • Induction of Apoptosis : Studies suggest that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Alteration of Protein Expression : Proteomic analyses have shown that treatment with benzothiazole derivatives can alter the expression levels of proteins involved in stress response and energy metabolism .

Study on Anticancer Effects

A notable case study examined the effects of this compound on human breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer therapies .

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Antimicrobial Activity

Another study investigated the antimicrobial properties of similar benzothiazole compounds against various pathogens. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-fluorophenyl group in the target compound plays a critical role in modulating electronic and steric properties. Comparisons with analogs bearing different substituents highlight these effects:

Compound Substituent Biological Activity Key Difference
Methyl 4-[2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-thiazol-4-yl)acetamido]benzoate 4-Fluoro Anti-inflammatory, anticancer Reference compound (fluorine’s electronegativity enhances binding)
2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide 4-Chloro Antimicrobial Chlorine’s bulkiness reduces solubility
2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)-N-(3-fluorophenyl)acetamide 4-Methyl Anti-inflammatory Methyl’s electron-donating effect alters reactivity
2-(2-(4-Bromophenylsulfonamido)thiazol-4-yl)-N-(3-fluorophenyl)acetamide 4-Bromo Antifungal Bromine’s polarizability enhances hydrophobic interactions
4-(2-(2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-thiazol-4-yl)acetamido)benzamide 4-Methoxy Anticancer Methoxy group increases steric hindrance

Key Insight : The 4-fluoro substituent balances electronegativity and steric effects, optimizing interactions with biological targets compared to bulkier (e.g., bromo) or electron-donating (e.g., methoxy) groups .

Ester Group Modifications

The methyl ester in the target compound influences pharmacokinetics. Comparisons with ethyl esters reveal differences in metabolic stability and solubility:

Compound Ester Group Impact
Methyl 4-[2-(...)-acetamido]benzoate (target compound) Methyl Higher metabolic stability, lower solubility
Ethyl 4-({[(4-fluorophenyl)sulfonyl]acetyl}amino)benzoate Ethyl Improved solubility but faster enzymatic hydrolysis

Key Insight : Methyl esters generally enhance metabolic stability, making the target compound more suitable for prolonged activity in vivo .

Heterocycle Core Variations

Replacing the thiazole ring with other heterocycles alters biological activity profiles:

Compound Core Structure Biological Activity Unique Feature
Methyl 4-[2-(...)-thiazol-4-yl)acetamido]benzoate (target) 1,3-Thiazole Broad-spectrum antimicrobial Sulfur atom enhances metal coordination
Ethyl 4-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate Pyrazole Anti-inflammatory Nitrogen-rich core improves hydrogen bonding
Methyl 2-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate 1,2,4-Triazole Anticancer Triazole’s aromaticity stabilizes π-π interactions

Key Insight : Thiazoles are preferred for antimicrobial applications due to sulfur’s role in disrupting bacterial enzymes, while pyrazoles and triazoles excel in anti-inflammatory and anticancer contexts, respectively .

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